molecular formula C29H24N4O2 B5047358 N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide CAS No. 6532-30-5

N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide

Cat. No.: B5047358
CAS No.: 6532-30-5
M. Wt: 460.5 g/mol
InChI Key: YZYFVPXOXGDLAX-UHFFFAOYSA-N
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Description

“N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide” is a compound that contains a pyrazole nucleus . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are characterized by a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The pyrazole nucleus is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .


Molecular Structure Analysis

The molecular structure of pyrazoles, including “this compound”, is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in a variety of chemical reactions, including those with various binucleophiles .

Mechanism of Action

While the specific mechanism of action for “N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide” is not mentioned in the search results, pyrazole derivatives have been used in the development of novel insecticides targeting the ryanodine receptor (RyR) .

Future Directions

Pyrazoles, including “N-{2-[(1,3-diphenyl-1H-pyrazol-5-yl)amino]phenyl}-4-methoxybenzamide”, continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research may continue to explore their synthesis techniques, biological activity, and applications in various fields of science .

Properties

IUPAC Name

N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-35-24-18-16-22(17-19-24)29(34)31-26-15-9-8-14-25(26)30-28-20-27(21-10-4-2-5-11-21)32-33(28)23-12-6-3-7-13-23/h2-20,30H,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYFVPXOXGDLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC3=CC(=NN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367580
Record name T0500-4367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6532-30-5
Record name T0500-4367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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